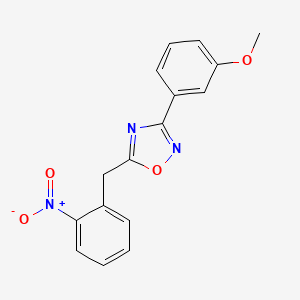![molecular formula C18H20N2O2S B4238236 N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also modulates the activity of various neurotransmitters such as serotonin, dopamine, and GABA, which are involved in the regulation of pain and seizures.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also reduces the activity of various enzymes such as COX-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and GABA, which are involved in the regulation of pain and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, it also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of results. It also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurological disorders. Another potential direction is to investigate its mechanism of action in more detail, particularly its interactions with various enzymes and receptors in the body. Additionally, further studies are needed to investigate its pharmacokinetics and toxicity profile in more detail, which can inform its potential use in clinical settings.
Applications De Recherche Scientifique
N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMBQEFYPXDQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B4238154.png)
![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238168.png)
![11-(2-phenylethyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4238175.png)
![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4238196.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)


![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)
![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)